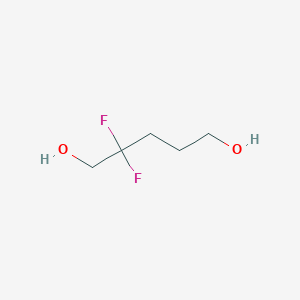
2,2-Difluoropentane-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoropentane-1,5-diol is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a five-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoropentane-1,5-diol typically involves the fluorination of pentane derivatives. One common method includes the hydrolysis of 1,5-dibromo-3,3-difluoropentane in the presence of solvents such as methanol or ethanol . This reaction yields the desired diol compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoropentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalkanes.
Aplicaciones Científicas De Investigación
2,2-Difluoropentane-1,5-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism by which 2,2-Difluoropentane-1,5-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl groups facilitate hydrogen bonding, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2,2,3,3,4,4-Hexafluoropentane-1,5-diol: This compound has additional fluorine atoms, which may alter its chemical properties and applications.
1,5-Pentanediol: Lacks fluorine atoms, resulting in different reactivity and applications.
Uniqueness: 2,2-Difluoropentane-1,5-diol is unique due to the presence of both fluorine atoms and hydroxyl groups, which confer distinct chemical and physical properties. This combination makes it valuable for specific applications where stability, reactivity, and hydrogen bonding are crucial.
Propiedades
Fórmula molecular |
C5H10F2O2 |
|---|---|
Peso molecular |
140.13 g/mol |
Nombre IUPAC |
2,2-difluoropentane-1,5-diol |
InChI |
InChI=1S/C5H10F2O2/c6-5(7,4-9)2-1-3-8/h8-9H,1-4H2 |
Clave InChI |
IAPXHHMJUVETID-UHFFFAOYSA-N |
SMILES canónico |
C(CC(CO)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


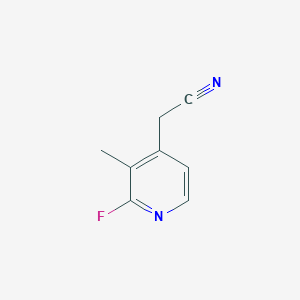

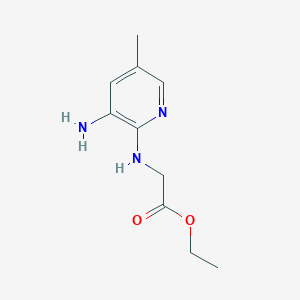
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B12974051.png)
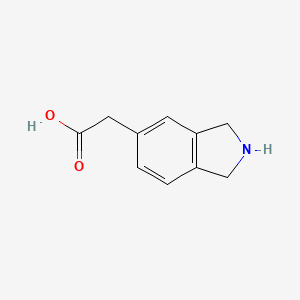

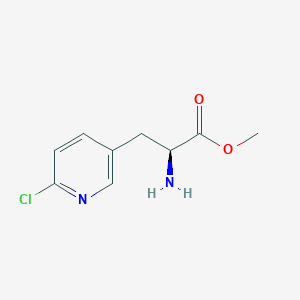
![2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B12974083.png)





![N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B12974105.png)
